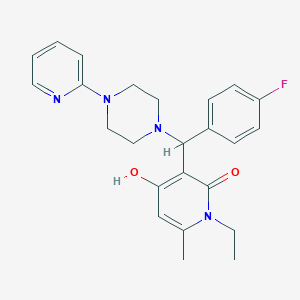
1-ethyl-3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-ethyl-3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves the creation of piperazine derivatives, which are significant in medicinal chemistry. In one study, a series of optically pure phenyl- and non-phenyl-substituted piperazines were synthesized, focusing on their binding affinity for the dopamine transporter (DAT) . The synthesis process aimed to develop therapeutic agents for cocaine abuse, with one compound, (+)-11, demonstrating high affinity and selectivity for DAT, indicating its potential as a long-acting therapeutic agent . Another study reported the synthesis of a piperazine-1-yl-1H-indazole derivative, which was achieved through a simple and efficient process, with the compounds being characterized by spectral analysis . Although the exact synthesis details for the compound are not provided, these studies highlight the relevance of piperazine derivatives in drug development and the importance of stereochemistry in their synthesis and function .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. The study on 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole included docking studies to understand how the compound interacts with its target . Docking studies are computational methods that predict the preferred orientation of a molecule to a second when bound to each other to form a stable complex. Although the specific interactions of this compound are not detailed, the docking studies in the indazole derivative suggest that similar computational analyses could elucidate the binding modes and interactions of related compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives are not explicitly detailed in the provided papers. However, the synthesis of such compounds typically involves multiple steps, including the formation of the piperazine ring, the introduction of substituents, and the establishment of stereochemistry. The study on phenyl-substituted piperazines indicates that the stereochemistry of the hydroxyl group significantly affects the compound's selectivity for DAT over the serotonin transporter (SERT) . This suggests that the chemical reactions used in the synthesis must be carefully controlled to achieve the desired stereochemical outcome, which is critical for the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. The presence of a hydroxyl group and the stereochemistry of the compound can affect its solubility, stability, and binding affinity to biological targets . The optically pure phenyl-substituted piperazines synthesized in the study were evaluated for their binding affinity for DAT, which is a key physical property related to their potential therapeutic use . The spectral analysis of the synthesized indazole derivative provides information on its chemical properties, which are essential for characterizing the compound and confirming its structure . These properties are fundamental for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Scientific Research Applications
Molecular and Crystal Structures
The study of molecular and crystal structures of compounds structurally related to "1-ethyl-3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one" provides insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These studies help in understanding the conformational flexibility and the role of hydrogen-bonded associates in crystal packing, which is crucial for the design of new materials with desired physical properties (Kuleshova & Khrustalev, 2000).
Serotonin Receptor Antagonism
Compounds with structural similarities to "this compound" have been synthesized and evaluated for their activity as serotonin receptor antagonists. These studies are significant for the development of new therapeutic agents targeting serotonin receptors, which are implicated in various neurological and psychiatric disorders (Watanabe et al., 1992).
Radiolabeled Compounds for PET Studies
Radiolabeled antagonists structurally related to the compound have been developed for studying serotonergic neurotransmission with positron emission tomography (PET). These compounds, such as [18F]p-MPPF, are used to investigate the serotonergic system in various animal models and humans, contributing to our understanding of neuropsychiatric disorders (Plenevaux et al., 2000).
Synthesis of Novel Compounds
Research has focused on the synthesis of new compounds with potential anticonvulsant, antibacterial, and antituberculosis activities. The design and synthesis of these compounds are guided by molecular modifications to enhance biological activity and selectivity, demonstrating the compound's versatility as a scaffold for developing new therapeutic agents (Obniska et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are the immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .
Mode of Action
The compound interacts with its targets, the HSC-T6 cells, and inhibits their activity . This results in a decrease in the production of collagen, a key component in the development of fibrosis .
Result of Action
As a result of its action, the compound effectively inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound has potential anti-fibrotic effects .
properties
IUPAC Name |
1-ethyl-3-[(4-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-3-29-17(2)16-20(30)22(24(29)31)23(18-7-9-19(25)10-8-18)28-14-12-27(13-15-28)21-6-4-5-11-26-21/h4-11,16,23,30H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJKRYXUERMMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=N4)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

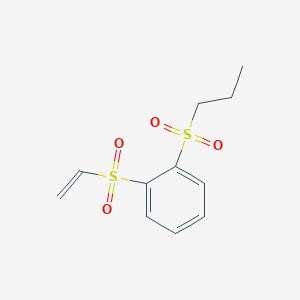
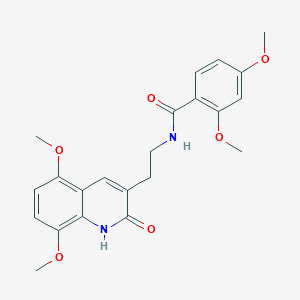
![6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2525068.png)
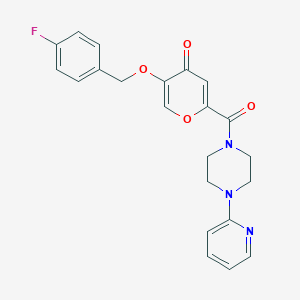
![N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2525072.png)
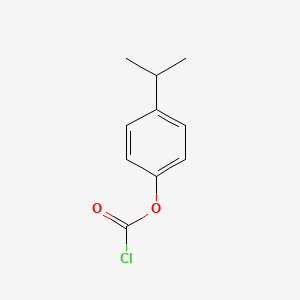
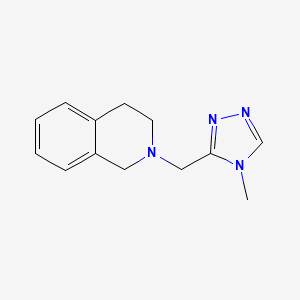
![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)
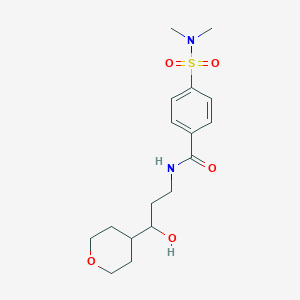

![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)
![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)